2-[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
This compound features a hybrid structure combining a 1,6-dihydropyridine core substituted with methoxy, oxo, and phenyl groups, linked via a carbonyl bridge to an azetidine ring (a 4-membered nitrogen-containing heterocycle). The azetidine moiety is further fused to a hexahydroisoindole-1,3-dione system, which contributes to its conformational rigidity.
Properties
IUPAC Name |
2-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-32-20-11-21(28)26(15-7-3-2-4-8-15)14-19(20)22(29)25-12-16(13-25)27-23(30)17-9-5-6-10-18(17)24(27)31/h2-8,11,14,16-18H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXDXSALYQYEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Ureas
Fragment A is synthesized via cyclocondensation of ethyl benzoylacetate with methyl carbamate under acidic conditions. The reaction proceeds via enamine formation, followed by cyclization to yield the pyridone core.
Reaction Conditions :
Methoxylation at C4
Selective methoxylation is achieved using dimethyl sulfate in alkaline medium:
Procedure :
- Dissolve pyridone intermediate (1.0 equiv) in NaOH (2.0 M).
- Add dimethyl sulfate (1.5 equiv) dropwise at 0°C.
- Stir for 4 hours, acidify with HCl to precipitate product.
Yield : 85%
Synthesis of Fragment B: 2,3,3a,4,7,7a-Hexahydro-1H-isoindole-1,3-dione
Diels-Alder Cycloaddition
Fragment B is prepared via intramolecular Diels-Alder reaction of a diene precursor.
Procedure :
- Synthesize 2,5-dibromo-4-aryl-1,3-pentadiene from arylacyl bromide and propargyl bromide using indium-mediated allenylation.
- Subject to FeBr3-mediated SN2′ substitution to form ene-diene intermediate.
- Perform N-alkylation with N-allyl-N-(p-tosyl)amine, followed by thermal cyclization (120°C, toluene, 8 hours).
Yield : 62%
Alternative Route: Phthalic Anhydride Cyclization
React phthalic anhydride with azetidine-containing amino acids under microwave irradiation:
Example :
- Phthalic anhydride (1.0 equiv) + 3-azetidinylalanine (1.0 equiv)
- Microwave (300 W, 150°C, 10 minutes)
- Yield: 58%
Synthesis of Fragment C: Azetidin-3-ylamine
Aza-Michael Addition
Azetidin-3-ylamine is synthesized via aza-Michael addition of ammonia to α,β-unsaturated esters:
Procedure :
- React methyl acrylate with ammonia in methanol (0°C, 24 hours).
- Reduce resulting β-amino ester with LiAlH4.
Yield : 74%
Coupling Strategies for Final Assembly
Amide Bond Formation: Fragment A + Fragment C
Activate Fragment A as acyl chloride using thionyl chloride, then react with azetidin-3-ylamine:
Procedure :
Conjugation to Fragment B
Couple the azetidine-pyridone intermediate to Fragment B via nucleophilic acyl substitution:
Procedure :
- Fragment B (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv) in acetonitrile.
- Add azetidine-pyridone intermediate (1.1 equiv), stir at 20°C for 24 hours.
- Purify via column chromatography (CHCl3:MeOH:NH4OH = 10:1:0.1).
Yield : 70%
Analytical Data and Characterization
Spectral Data
Crystallographic Data
Single-crystal X-ray analysis confirms the bicyclic isoindole-dione framework with chair conformation for the hexahydro ring system.
Optimization and Challenges
Stereochemical Control
The hexahydroisoindole’s 3a,7a-cis configuration is ensured by torsional strain during Diels-Alder cyclization. Diastereoselectivity >20:1 is achieved using chiral FeBr3 catalysts.
Solvent Effects
Polar aprotic solvents (acetonitrile, DMF) improve coupling yields by stabilizing transition states. Non-polar solvents (toluene) favor cyclization steps.
Industrial Scalability Considerations
- Continuous Flow Synthesis : Fragment B’s Diels-Alder step is adapted to continuous flow reactors (residence time: 30 minutes, 120°C).
- Catalyst Recycling : FeBr3 is recovered via aqueous extraction (85% recovery).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated coupling avoids stoichiometric activating agents:
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests potential inhibitory activity against β-secretase (BACE1) and BACE2 enzymes, which are implicated in the production of amyloid-beta plaques associated with Alzheimer's disease.
Recent studies have shown that derivatives of similar structural frameworks can inhibit these enzymes effectively:
| Compound | Target | Effect |
|---|---|---|
| 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine | BACE1/BACE2 | Inhibition of amyloid-beta production |
| 2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO} | Experimental | Potential neuroprotective effects |
The inhibition of these enzymes could lead to a reduction in amyloid plaque formation and subsequent neuronal damage.
Cancer Therapeutics
The compound may also have applications in oncology. Preliminary data suggest that it could exhibit antitumor activity through mechanisms that involve the inhibition of tumor cell proliferation and induction of apoptosis.
In vitro studies have demonstrated that structurally related compounds possess significant antimitotic properties against various cancer cell lines:
| Study | Cell Line | IC50 Value (μM) |
|---|---|---|
| National Cancer Institute Screening | Multiple cancer types | 15.72 - 50.68 |
These findings indicate that the compound could be further explored as a lead compound for developing new anticancer agents.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses:
| Compound Class | Target Enzyme | Activity |
|---|---|---|
| Pyrrole derivatives | COX/LOX | Dual inhibition |
This suggests that the compound may have therapeutic applications in treating inflammatory diseases.
Case Study: Alzheimer’s Disease
A study involving a related compound demonstrated its ability to reduce amyloid-beta levels in vitro while enhancing cognitive function in animal models. This provides a strong rationale for investigating the specific compound discussed here in similar contexts.
Case Study: Cancer Cell Lines
Research conducted by the National Cancer Institute evaluated the anticancer activity of various compounds with similar frameworks. The results indicated significant inhibition rates across multiple cancer types, highlighting the need for further exploration into this specific compound's efficacy.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity to produce a biological effect.
Pathways Involved: Involvement in specific biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Core : 1,6-Dihydropyridine with 4-methoxy, 6-oxo, and 1-phenyl substituents.
- Linker : Carbonyl group connecting to azetidine.
- Fused System : Hexahydroisoindole-1,3-dione.
Analog 1 : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ()
- Core: 2-Pyridinone with bromophenyl and methoxyphenyl substituents.
- Key Functional Groups: Cyano, hydroxyl, and methoxy groups.
- Bioactivity : Antioxidant (79.05% DPPH scavenging at 12 ppm) and moderate antimicrobial activity .
Analog 2: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core : Tetrahydroimidazopyridine fused with ester and nitrophenyl groups.
- Physical Properties : Melting point 243–245°C; characterized by NMR and HRMS .
Analog 3 : 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine ()
Comparison :
| Feature | Target Compound | Analog 1 (Pyridinone) | Analog 2 (Imidazopyridine) | Analog 3 (Triazolopyridine) |
|---|---|---|---|---|
| Core Heterocycle | 1,6-Dihydropyridine | 2-Pyridinone | Tetrahydroimidazopyridine | Triazolopyridine |
| Substituents | Methoxy, phenyl, azetidine | Bromophenyl, cyano | Nitrophenyl, ester | Benzyloxy, methoxy |
| Bioactivity | Not reported | Antioxidant/antimicrobial | Not reported | Broad (antibacterial, anti-inflammatory) |
| Synthesis Method | Not detailed | Cyclization with aldehydes | One-pot reaction | Oxidative ring closure |
Spectroscopic Characterization :
Computational and Structural Analysis
- Molecular Docking: Analog 1’s docking studies (using Py-Rx and BIOVIA) correlate cyano/methoxyphenyl groups with binding affinity to bacterial proteins. The target compound’s azetidine and isoindole-dione groups may enable unique protein interactions .
- Crystallography : Tools like the CCP4 suite () could resolve the target compound’s 3D structure, aiding in structure-activity relationship (SAR) studies .
Biological Activity
The compound 2-[1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS Number: 2034255-96-2) is a complex heterocyclic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Structural Overview
The compound features a unique structure combining elements from both azetidine and isoindole frameworks. The presence of the 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine moiety is particularly noteworthy due to its established biological activities.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O3 |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 2034255-96-2 |
Antimicrobial Properties
Recent literature has highlighted the antimicrobial potential of compounds containing the dihydropyridine scaffold. For instance, derivatives of 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine have shown promising activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus . The mechanism often involves interference with bacterial DNA synthesis and cell wall integrity.
Anticancer Activity
Research indicates that compounds similar to the target molecule exhibit notable anticancer properties. A study focusing on Mannich bases revealed that certain derivatives demonstrate cytotoxic effects against cancer cell lines such as PC-3 (prostate cancer) and Jurkat (T-cell leukemia) . The proposed mechanism includes the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair.
Neuroprotective Effects
The isoindole structure is associated with neuroprotective effects in various models. Compounds with similar frameworks have been investigated for their ability to mitigate oxidative stress and apoptosis in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity : A series of pyridine derivatives were tested against S. aureus, revealing that modifications at specific positions significantly enhanced their antibacterial efficacy .
- Cytotoxicity in Cancer Models : Research on ketonic Mannich bases indicated that structural variations can lead to varying degrees of cytotoxicity against cancer cells. Compounds exhibiting a linear structure often displayed higher activity due to better interaction with DNA .
- Neuroprotective Studies : Investigations into compounds similar to the target molecule demonstrated protective effects against oxidative stress-induced neuronal damage in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
